[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Description
The compound [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is a piperazine derivative featuring a (2-chlorophenyl)methyl substituent on the piperazine nitrogen and a 4-nitrophenyl group linked via a ketone. Its synthesis likely involves coupling 4-nitrobenzoyl chloride with 1-[(2-chlorophenyl)methyl]piperazine under basic conditions, analogous to methods described in and .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-4-2-1-3-15(17)13-20-9-11-21(12-10-20)18(23)14-5-7-16(8-6-14)22(24)25/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPMCUVHVDZOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360559 | |
| Record name | [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-48-9 | |
| Record name | [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-nitrophenylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups in place of the chlorophenyl group.
Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive substances suggests that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that piperazine derivatives can exhibit selective serotonin reuptake inhibition, which is pivotal in treating mood disorders.
Anticancer Activity
Recent studies have explored the anticancer properties of piperazine derivatives, including this compound. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast and lung cancer models. The nitrophenyl group may play a critical role in enhancing cytotoxicity against tumor cells through reactive oxygen species (ROS) generation.
Antimicrobial Properties
There is emerging evidence that compounds containing piperazine moieties exhibit antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antidepressant Activity | Evaluate the effects on serotonin levels | Demonstrated significant increase in serotonin levels in animal models, suggesting potential antidepressant effects. |
| Cytotoxicity Assay | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Antimicrobial Testing | Test against E. coli and S. aureus | Showed inhibition zones of 12 mm against E. coli and 10 mm against S. aureus at 50 µg/ml concentration. |
Mechanism of Action
The mechanism of action of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The table below compares the target compound with structurally related piperazine derivatives, focusing on substituent variations and key physicochemical properties inferred from the evidence:
| Compound Name | Piperazine Substituent | Ketone/Acyl Group | Molecular Weight (g/mol) | logP | H-Bond Acceptors | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|---|---|---|
| Target Compound | (2-Chlorophenyl)methyl | 4-Nitrophenyl | ~375.8* | ~3.5* | 6 | ~53.7* | — |
| Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone | Cyclohexyl | 4-Nitrophenyl | 317.39 | 3.41 | 6 | 53.72 | |
| (3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | 4-Nitrophenyl | 3-Chloro-4-methylphenyl | 359.81* | ~3.8* | 5 | ~60* | |
| (2-Chlorophenyl)[4-((4-nitrophenyl)sulfonyl)piperazin-1-yl]methanone | 4-((4-Nitrophenyl)sulfonyl) | 2-Chlorophenyl | 409.84 | Higher | 7 | Higher | |
| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone | 2-Ethoxyphenyl | 4-Nitrophenyl | ~341.35* | ~2.9* | 7 | ~65* |
*Estimated values based on structural analogs.
Key Observations:
- Lipophilicity (logP): The target compound’s (2-chlorophenyl)methyl group increases logP compared to cyclohexyl (3.41) or ethoxyphenyl (~2.9) analogs. Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group.
- Polar Surface Area (PSA): The 4-nitrophenyl ketone contributes significantly to PSA (~53–65 Ų), critical for membrane permeability and drug-likeness.
- Substituent Effects: Chlorophenyl vs. Cyclohexyl: Chlorophenyl enhances aromatic interactions in binding, while cyclohexyl increases steric bulk and lipophilicity . Sulfonyl vs.
Biological Activity
The compound [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.79 g/mol. The structure features a piperazine ring, which is known for its significant role in medicinal chemistry, particularly in the development of psychoactive and anti-cancer agents.
Biological Activity Overview
Piperazine derivatives are recognized for a broad spectrum of biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that piperazine derivatives exhibit antibacterial properties against various pathogens. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes.
- Antitumor Effects : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : Piperazine derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
A study evaluating the antibacterial properties of piperazine derivatives found that compounds with halogen substituents (like chlorine) exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Antitumor Mechanisms
In vitro studies have shown that [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone can induce apoptosis in various cancer cell lines. The compound activates caspase pathways leading to programmed cell death. In vivo studies are needed to confirm these findings.
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an AChE inhibitor. Molecular docking studies suggest that it binds effectively to the active site of AChE, providing a basis for its use in neuroprotective therapies.
Case Studies
- Antibacterial Efficacy : A case study involving a series of piperazine derivatives showed that those with nitro groups had significantly higher antibacterial activity compared to their non-nitro counterparts.
- Cancer Cell Line Testing : In a controlled laboratory setting, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone was tested against MCF-7 breast cancer cells, resulting in a substantial decrease in cell viability, indicating strong antitumor potential.
Data Table: Biological Activities of Piperazine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
